molecular formula C21H24N4O5 B2834511 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866137-65-7

2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2834511
CAS No.: 866137-65-7
M. Wt: 412.446
InChI Key: QEXFPEMHAAJAIU-UHFFFAOYSA-N
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Description

2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazinone core, substituted with a nitro group and a piperazine moiety linked to a methoxyphenyl group. Its intricate structure suggests potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazinone ring.

    Introduction of the Nitro Group: Nitration of the benzoxazinone core is achieved using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Methoxyphenyl Substitution: The final step involves the attachment of the methoxyphenyl group to the piperazine ring, typically through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The piperazine and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group and piperazine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(4-chlorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one
  • 2-{2-[4-(4-methylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

Compared to similar compounds, 2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a unique candidate for specific applications.

Properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-29-17-5-2-15(3-6-17)24-12-10-23(11-13-24)9-8-19-21(26)22-18-7-4-16(25(27)28)14-20(18)30-19/h2-7,14,19H,8-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXFPEMHAAJAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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